molecular formula C11H10O2S2 B14447153 [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 79631-31-5

[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid

Cat. No.: B14447153
CAS No.: 79631-31-5
M. Wt: 238.3 g/mol
InChI Key: BIMANRCEHYGYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a benzene ring substituted with an ethenyl group and a carbothioyl group, which is further attached to a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid typically involves the reaction of 4-ethenylbenzene with a carbothioyl chloride derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with a sulfanyl acetic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This can lead to the modulation of enzymatic activity, disruption of microbial cell walls, or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methylbenzene-1-carbothioyl)sulfanyl]acetic acid
  • [(4-Chlorobenzene-1-carbothioyl)sulfanyl]acetic acid
  • [(4-Nitrobenzene-1-carbothioyl)sulfanyl]acetic acid

Uniqueness

[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of novel materials and therapeutic agents.

Properties

CAS No.

79631-31-5

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(4-ethenylbenzenecarbothioyl)sulfanylacetic acid

InChI

InChI=1S/C11H10O2S2/c1-2-8-3-5-9(6-4-8)11(14)15-7-10(12)13/h2-6H,1,7H2,(H,12,13)

InChI Key

BIMANRCEHYGYMN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=S)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.